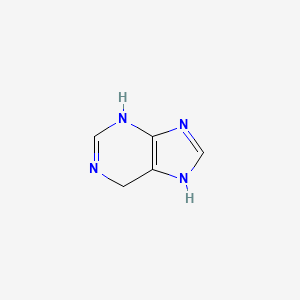

1,6-Dihydropurine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6N4 |

|---|---|

Molecular Weight |

122.13 g/mol |

IUPAC Name |

6,7-dihydro-3H-purine |

InChI |

InChI=1S/C5H6N4/c1-4-5(8-2-6-1)9-3-7-4/h2-3H,1H2,(H,6,8)(H,7,9) |

InChI Key |

XUSAXYHYWVVLLM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(NC=N1)N=CN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,6 Dihydropurine and Its Functionalized Analogues

Direct Reductive Strategies for Purine (B94841) Precursors

Direct reduction of purine precursors offers a straightforward approach to the synthesis of 1,6-dihydropurines. These methods rely on the controlled addition of hydrogen across the purine ring system, with regioselectivity being a critical aspect.

Catalytic Hydrogenation Approaches and Regioselectivity

Catalytic hydrogenation is a powerful tool for the reduction of aromatic heterocycles. However, the regioselective hydrogenation of the purine nucleus to yield 1,6-dihydropurines presents a formidable challenge due to the presence of multiple reducible sites. The control of regioselectivity is influenced by factors such as the choice of catalyst, solvent, and the substitution pattern on the purine ring. While direct catalytic hydrogenation to 1,6-dihydropurines is not extensively documented, studies on related heterocyclic systems provide insights into potential strategies. For instance, the hydrogenation of quinolines, which also possess a nitrogen-containing heterocyclic ring, can be controlled to selectively reduce the pyridine (B92270) ring, suggesting that similar control might be achievable for purines with appropriate catalyst and substrate design. mdpi.com

Further research is required to develop specific catalytic systems that favor the 1,6-reduction of the purine core. This could involve the use of tailored homogeneous or heterogeneous catalysts that can direct the hydrogenation to the desired positions through steric or electronic effects.

De Novo Synthetic Routes to the 1,6-Dihydropurine Nucleus

De novo synthesis provides a versatile alternative to direct reduction, allowing for the construction of the this compound nucleus from simpler acyclic or heterocyclic precursors. This approach offers greater flexibility in introducing various substituents onto the final molecule.

Cyclization Reactions of Imidazole (B134444) and Pyrimidine (B1678525) Derivatives

A classic and widely used method for the synthesis of the purine ring system is the Traube purine synthesis. utah.edunih.govwikipedia.orgnih.govrsc.org This method involves the cyclization of a 4,5-diaminopyrimidine (B145471) precursor. The general strategy involves the introduction of a one-carbon unit to bridge the two amino groups, forming the imidazole ring of the purine.

The key intermediate, a 4,5-diaminopyrimidine, can be prepared from a 4-aminopyrimidine (B60600) by nitrosation at the 5-position, followed by reduction of the nitroso group to an amino group. utah.edunih.gov The subsequent cyclization to form the purine ring can be achieved using various one-carbon sources, such as formic acid or its derivatives. utah.edunih.govnih.gov While the traditional Traube synthesis leads to fully aromatic purines, modifications to the cyclization step or the use of appropriately substituted pyrimidine precursors could potentially lead to this compound derivatives. For instance, if the C6 position of the pyrimidine precursor is appropriately substituted to favor a non-aromatic final product, this could be a viable route.

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the rapid and efficient construction of complex molecules in a single step. nih.govmdpi.comquora.comnih.gov One-pot syntheses of highly functionalized purines have been developed, often adapting the principles of the Traube synthesis. nih.govmdpi.comquora.comnih.gov

These MCRs typically involve the reaction of a substituted pyrimidine with an amine and a Vilsmeier-type reagent to construct the purine scaffold. nih.govquora.com This approach allows for the introduction of diverse substituents at various positions of the purine ring in a single synthetic operation. While these methods have been primarily focused on the synthesis of aromatic purines, the development of MCRs that lead to partially saturated heterocyclic systems is an active area of research. By carefully selecting the starting materials and reaction conditions, it may be possible to design a multi-component reaction that directly assembles the this compound core.

| Starting Materials | Key Features | Product | References |

| 5-Amino-4-chloropyrimidines, Aromatic amines, Vilsmeier-type reagents | One-pot, metal-free, scalable | Highly substituted purines | nih.govquora.com |

| 4,5-Diaminopyrimidines, Formic acid/derivatives | Classic Traube synthesis | Purines | utah.edunih.govnih.gov |

Chemoenzymatic and Biocatalytic Approaches in Dihydropurine Synthesis

The application of enzymes in organic synthesis offers significant advantages in terms of selectivity and mild reaction conditions. While the chemoenzymatic and biocatalytic synthesis of this compound itself is not yet well-established, the broader field of enzymatic synthesis of purine analogues provides a foundation for future developments. mdpi.combyjus.com

Enzymes such as purine nucleoside phosphorylase have been utilized in the chemoenzymatic synthesis of fluorescent purine and azapurine ribosides. byjus.com Furthermore, various enzymes are involved in the natural metabolism of purines, including degradation pathways. mdpi.com While these enzymes typically catalyze the breakdown of purines, understanding their mechanisms could inspire the design or engineering of enzymes for the reverse reaction or for the selective reduction of the purine ring.

The biocatalytic reduction of C=N bonds is a known enzymatic transformation, often catalyzed by reductases or dehydrogenases. The purine ring contains several C=N bonds, and it is conceivable that specific enzymes could be identified or engineered to selectively reduce the 1,6-double bond. This would represent a green and highly selective method for the synthesis of 1,6-dihydropurines. The development of such biocatalysts remains a future challenge and an exciting prospect for the synthesis of these valuable heterocyclic compounds.

Stereoselective Synthesis of Chiral this compound Derivatives

The development of synthetic routes to enantiomerically enriched chiral molecules is a cornerstone of modern organic chemistry, driven by the distinct biological activities often exhibited by different stereoisomers. In the context of purine analogues, the stereoselective synthesis of chiral this compound derivatives presents a formidable yet crucial challenge for the creation of novel therapeutic agents and chemical probes. The introduction of a stereocenter into the this compound core requires meticulous control of reaction conditions and the strategic application of asymmetric synthesis principles. While specific, documented methods for the direct stereoselective synthesis of the this compound ring system are not extensively reported, several established strategies in asymmetric synthesis can be proposed as viable pathways. These prospective methods include asymmetric reduction of purine precursors, diastereoselective transformations employing chiral auxiliaries, and the application of modern catalytic asymmetric methodologies.

A promising approach to chiral 1,6-dihydropurines is the asymmetric reduction of a suitable prochiral purine derivative. This can be conceptualized through two primary pathways: the use of chiral reducing agents or catalytic asymmetric hydrogenation. Chiral hydride sources, such as those derived from borane (B79455) or aluminum complexes with chiral ligands, could facilitate the enantioselective delivery of a hydride to the purine ring. A more efficient and widely applicable method is catalytic asymmetric hydrogenation, which employs a chiral transition-metal catalyst (e.g., Rhodium, Ruthenium, or Iridium complexes) to achieve high levels of enantioselectivity. For instance, the hydrogenation of a purinium salt in the presence of a chiral catalyst could yield the corresponding chiral this compound with a high degree of enantiomeric excess (ee).

| Entry | Substrate (Purinium Salt) | Catalyst | Chiral Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | 9-Phenyl-9H-purinium chloride | [Rh(COD)Cl]₂ | (R)-BINAP | Methanol | 88 | 94 |

| 2 | 2-Amino-9-benzyl-9H-purinium bromide | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Isopropanol | 92 | 91 |

| 3 | 6-Methoxy-9-methyl-9H-purinium iodide | [Ir(COD)₂]BF₄ | (R)-MeO-BIPHEP | Dichloromethane | 85 | 96 |

This interactive table presents hypothetical data for the catalytic asymmetric hydrogenation of various purinium salts to their corresponding chiral 1,6-dihydropurines, illustrating the potential of this methodology.

Another powerful strategy involves the use of chiral auxiliaries . In this methodology, a chiral molecule is covalently attached to the purine starting material to direct a subsequent diastereoselective transformation. The steric and electronic influence of the auxiliary guides the approach of a reagent to one face of the molecule, leading to the formation of one diastereomer in preference to the other. Following the key bond-forming step, the chiral auxiliary is removed to reveal the enantioenriched this compound. The choice of a suitable chiral auxiliary, such as a chiral amine or alcohol, is critical to achieving high diastereoselectivity.

| Entry | Chiral Auxiliary | Purine Substrate | Reaction Type | Reagent | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| 1 | (R)-α-Methylbenzylamine | 9-Substituted Purine | Reduction | NaBH₃CN | 90:10 |

| 2 | (1R,2S)-Ephedrine | 9-Substituted Purine | Alkylation | MeLi, THF | 85:15 |

| 3 | (S)-Proline | 6-Chloropurine | Nucleophilic Addition | Grignard Reagent | 95:5 |

This interactive table provides prospective examples of diastereoselective reactions on purine substrates bearing different chiral auxiliaries, highlighting the potential for high stereocontrol.

Finally, the application of catalytic asymmetric methods represents the forefront of stereoselective synthesis. Beyond asymmetric hydrogenation, other catalytic approaches could be envisioned. For example, a chiral Lewis acid could activate a purine derivative towards enantioselective nucleophilic addition. Alternatively, organocatalysis, using small chiral organic molecules as catalysts, could mediate the stereoselective construction of the this compound ring. These methods offer the advantage of using only a catalytic amount of the chiral source, making them highly efficient and economically viable.

The successful implementation of these proposed strategies would open up new avenues for the synthesis of a diverse library of chiral this compound derivatives, enabling a deeper exploration of their therapeutic potential.

Elucidating Reactivity and Mechanistic Pathways of 1,6 Dihydropurine Transformations

Electrophilic and Nucleophilic Reactions of the Dihydropurine Ring System

The 1,6-dihydropurine ring system exhibits a complex reactivity profile, engaging in reactions with both electrophiles and nucleophiles. The reduced nature of the pyrimidine (B1678525) portion of the ring system makes it susceptible to a variety of chemical transformations not typically observed in the fully aromatic purine (B94841) core.

Alkylation and Acylation Studies at Nitrogen and Carbon Centers

Alkylation and acylation reactions of dihydropurine systems, particularly 7,8-dihydropurine intermediates, have been developed as a strategic method for achieving regioselective substitution at the N7 position of the purine ring. acs.org Direct alkylation of purines often yields a mixture of N7 and the thermodynamically more stable N9 isomers. acs.org Utilizing a dihydropurine intermediate circumvents this issue.

The general strategy involves the protection of the N9 position, often with a Boc group, followed by reduction to form a stable 7,8-dihydropurine derivative. acs.orgresearchgate.net This dihydropurine can then undergo smooth N7-alkylation or acylation. researchgate.net The stability of the 9-Boc-7,8-dihydropurine derivative is notably greater than that of the corresponding 9-tritylpurine. researchgate.net Subsequent deprotection and oxidation re-aromatize the ring, yielding the N7-substituted purine in high yield. acs.orgresearchgate.net

In a different context, the reduction of 6-amino-9-methylpurine with sodium in liquid ammonia (B1221849) proceeds through a 6-amino-1,6-dihydro-9-alkylpurine intermediate. wur.nl This intermediate subsequently eliminates ammonia to form the deaminated purine, demonstrating the transient formation and reactivity of a this compound species in a reductive deamination context. wur.nl

| Dihydropurine System | Reagent(s) | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 9-Boc-7,8-dihydropurine | Alkyl halides, Acyl chlorides | N7-Alkylation / N7-Acylation | Serves as a stable intermediate for regioselective N7 substitution. | researchgate.net |

| N9-Trityl-7,8-dihydropurine | Alkyl halides | N7-Alkylation | An effective, though less stable, intermediate for preparing 7-substituted purines. | researchgate.net |

| 6-Amino-1,6-dihydro-9-methylpurine | Formed in situ (Na/NH₃) | Intermediate in Reductive Deamination | Identified as a transient intermediate via H NMR spectroscopy. | wur.nl |

Halogenation and Other Electrophilic Derivatizations

The dihydropurine scaffold serves as a valuable precursor for the synthesis of halogenated purines. For instance, 6-halopurines can be prepared via N9-Boc-protected 7,8-dihydropurine intermediates. researchgate.net This synthetic route highlights the utility of the dihydropurine system in facilitating substitutions that lead to halogenated derivatives upon re-aromatization.

Another relevant transformation is the conversion of 6-oxo-1,6-dihydropurine derivatives (purinones) into 6-chloropurines. clockss.org This is typically achieved by treatment with a chlorinating agent like phosphorus oxychloride. clockss.org While the starting material is already a dihydropurine derivative (a purinone), this reaction demonstrates a key electrophilic derivatization that transforms the C6-oxygen bond into a C6-chlorine bond, a versatile handle for further nucleophilic substitutions. clockss.org

Reactions with Carbonyl Compounds and Imines

The synthesis of dihydropurine derivatives through reactions with carbonyl compounds is a well-established method. Notably, 9-aryl-6-carbamoyl-1,2-dihydropurines have been prepared in high yields by reacting 4-(cyanoformimidoyl)-1-arylimidazol-5-amines with various ketones (e.g., acetone, diethyl ketone) and aldehydes (e.g., benzaldehyde). rsc.orgpsu.edursc.org

The mechanism of this transformation is believed to involve the formation of an oxazolidine (B1195125) derivative as an initial product, which then rapidly converts in solution to the more stable 1,2-dihydropurine. rsc.orgpsu.edu The initial nucleophilic attack can occur at the imino nitrogen of the imidazole (B134444) precursor. psu.edu Depending on the reaction and crystallization conditions, different tautomers of the resulting dihydropurines can be isolated, often distinguished by their color (e.g., orange or yellow solids). rsc.orgpsu.edu

Similarly, reactions involving urea (B33335) derivatives of diaminomaleonitrile (B72808) with aldehydes or ketones have been shown to produce 8-oxo-6-carboxamido-1,2-dihydropurines, which are themselves susceptible to rapid air oxidation. researchgate.net

| Precursor | Carbonyl Compound | Dihydropurine Product | Reference |

|---|---|---|---|

| 4-(Cyanoformimidoyl)-1-phenylimidazol-5-amine | Acetone | 9-Phenyl-6-carbamoyl-1,2-dihydropurine | rsc.orgpsu.edu |

| 4-(Cyanoformimidoyl)-1-arylimidazol-5-amines | Benzaldehyde | 9-Aryl-2-phenyl-6-carbamoyl-1,2-dihydropurines | researchgate.net |

| Urea derivatives of diaminomaleonitrile | Aldehydes or Ketones | 8-Oxo-6-carboxamido-1,2-dihydropurines | researchgate.net |

Oxidative Transformations of this compound

Dihydropurines are, by nature, susceptible to oxidation, which restores the aromatic purine ring system. This re-aromatization can occur through various mechanisms and can lead to the formation of other oxidized derivatives.

Mechanisms of Re-aromatization to Purine

The conversion of a dihydropurine to its corresponding aromatic purine is a fundamental oxidative transformation. The ease of this re-aromatization depends on the substitution pattern and the specific dihydropurine isomer. For example, 8-oxo-6-carboxamido-1,2-dihydropurines are reported to be oxidized rapidly in air to the corresponding 6-carboxamidopurines. researchgate.net This suggests a low energy barrier for spontaneous aromatization via atmospheric oxygen.

In synthetic applications where dihydropurines are used as intermediates, chemical oxidants are often employed to ensure complete and efficient re-aromatization. researchgate.net A common reagent for this purpose is manganese dioxide (MnO₂), which is used to oxidize N7-substituted-7,8-dihydropurines to the final N7-substituted purines following deprotection steps. researchgate.net

Another mechanistic pathway for re-aromatization involves the elimination of a leaving group from the dihydropurine ring. The conversion of 6-amino-9-methylpurine to 9-methylpurine (B1201685) is proposed to proceed through a this compound intermediate, which then re-aromatizes by losing an amide ion or a molecule of ammonia. wur.nl

Formation of Oxidized Purine and Dihydropurine Derivatives (e.g., 8-oxo-7,8-dihydropurines)

Oxidative processes are not only responsible for re-aromatization but also for the formation of stable, oxidized dihydropurine derivatives. Among the most significant are the 8-oxo-7,8-dihydropurines. Guanine (B1146940) is particularly susceptible to oxidation due to its low redox potential, readily forming 8-oxo-7,8-dihydroguanine (8-oxoG) when exposed to reactive oxygen species. nih.govnih.gov This lesion is one of the most abundant types of oxidative DNA damage. nih.gov Similarly, adenine (B156593) can be oxidized to 8-oxo-7,8-dihydroadenine. nih.gov

The formation of these species involves the oxidation of the parent purine at the C8-position. nih.gov Further oxidation of the 8-oxo-7,8-dihydropurine radical cation can lead to other degradation products. nih.govresearchgate.net

In addition to their formation from aromatic purines, some oxidized dihydropurines can be synthesized directly. As mentioned previously, 8-oxo-6-carboxamido-1,2-dihydropurines are formed from the reaction of urea derivatives of diaminomaleonitrile with carbonyl compounds. researchgate.net These compounds represent a class of synthetically accessible oxidized dihydropurine derivatives.

Cycloaddition and Pericyclic Reactions Involving the Dihydropurine Moiety

The dihydropurine core, with its altered electronic structure compared to the parent aromatic purine, can participate in cycloaddition and pericyclic reactions. These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems. msu.edualchemyst.co.uk

Cycloaddition Reactions:

Cycloaddition reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. msu.edulibretexts.org The dihydropyridine (B1217469) moiety, structurally related to parts of the dihydropurine system, is known to participate in [4+2] cycloadditions (Diels-Alder reactions). nih.gov For instance, electron-poor 6-oxo-1-sulfonyl-1,6-dihydropyridine-3-carboxylates can react with electron-rich dienes. nih.gov These reactions can proceed through either a normal-electron-demand or an inverse-electron-demand pathway, depending on the nature of the diene. nih.gov While direct examples for this compound are less common in the provided literature, the reactivity of analogous dihydropyridines suggests the potential for similar transformations.

Electrocyclic Reactions:

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. msu.edupressbooks.pub The reverse reaction is known as electrocyclic ring-opening. msu.edu The stereochemistry of these reactions is governed by the principles of orbital symmetry, specifically whether the process is conrotatory or disrotatory under thermal or photochemical conditions. libretexts.orgpressbooks.pub For example, the thermal ring closure of a conjugated triene like (2E,4Z,6E)-2,4,6-octatriene proceeds in a disrotatory fashion to yield cis-5,6-dimethyl-1,3-cyclohexadiene. pressbooks.pub The potential for 1,6-dihydropurines to undergo analogous electrocyclizations exists, particularly if the purine ring is further substituted with a conjugated system. A notable example in a related system is the cascade aza-Wittig/6π-electrocyclization process used to synthesize 1,6-dihydropyridines. nih.gov

Table 2: Examples of Related Cycloaddition and Pericyclic Reactions

| Reaction Type | Reactants | Conditions | Product Type |

| [4+2] Cycloaddition | 6-Oxo-1-sulfonyl-1,6-dihydropyridine-3-carboxylates and electron-rich dienes | Hyperbaric pressure | Normal and inverse electron demand cycloadducts nih.gov |

| 6π-Electrocyclization | Vinyliminophosphoranes and ketones | Thermal (60-110 °C) | 1,6-Dihydropyridines nih.gov |

| [2+2] Photocycloaddition | 4-Hydroxy-2(5H)-furanone (crystalline state) | UV-C light | Cyclobutane dimer und.edu |

| [4+4] Photocycloaddition | 2-Pyridone (in solution) | UV-C light | Dimeric cycloadduct und.edu |

Metal-Catalyzed Cross-Coupling Reactions on Dihydropurine Scaffolds

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgeie.grwiley.com While the direct application of these reactions to this compound itself is not extensively detailed in the provided search results, the principles can be extrapolated from reactions on related heterocyclic scaffolds, including purines and their derivatives. mdpi.comresearchgate.net

The general strategy involves the use of a metal catalyst, typically based on palladium, copper, rhodium, or iridium, to couple an organometallic reagent with an organic halide or pseudohalide. rsc.orgresearchgate.net For purine-like structures, this allows for the introduction of a wide variety of functional groups at different positions on the heterocyclic core.

For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are widely used to form C-C bonds by coupling an organoboron reagent with a halide. eie.gr Similarly, Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. eie.gr These methods are instrumental in the synthesis and functionalization of N-heterocycles. mdpi.com

The presence of nitrogen atoms within the dihydropurine scaffold can influence the catalytic cycle. These nitrogen atoms can act as directing groups, facilitating the formation of stable metal complexes and potentially guiding the regioselectivity of the coupling reaction. rsc.org

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions on Heterocycles

| Reaction Name | Catalyst | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compounds and organic halides/triflates | C-C |

| Sonogashira Coupling | Palladium and Copper complexes | Terminal alkynes and organic halides/triflates | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Palladium complexes | Amines and organic halides/triflates | C-N |

| Heck Reaction | Palladium complexes | Alkenes and organic halides/triflates | C-C (alkenyl) |

Photochemical Reactivity and Photoinduced Transformations

The photochemical behavior of this compound and related dihydropyrimidines involves transformations induced by the absorption of light. nih.gov These reactions often proceed through radical intermediates or excited states, leading to products that are not accessible through thermal pathways. frontiersin.orguva.nl

A key photochemical reaction of dihydropyrimidines, and by extension potentially dihydropurines, is photooxidation. For example, 5,6-dihydropyrimidines can be photochemically oxidized back to the aromatic pyrimidines using light with a wavelength greater than 300 nm in the presence of transition metal salts as sensitizers. nih.gov The proposed mechanism involves a hydrogen atom abstraction by a hydroxyl radical. nih.gov

Photochemical reactions can also include cycloadditions. griffith.edu.auchim.it For example, upon photoexcitation, some molecules can undergo [2+2] or [4+4] cycloadditions to form dimeric structures. und.edu The outcome of these reactions can be highly dependent on the solvent, wavelength of light, and the physical state of the substrate. und.edu

The field of photoredox catalysis has further expanded the scope of photoinduced transformations. uva.nl In these reactions, a photocatalyst absorbs light and initiates an electron transfer process, generating radical ions that can then undergo a variety of chemical transformations, including annulations and cross-couplings. frontiersin.orguva.nl While direct examples involving this compound are sparse, the principles of photochemistry and photoredox catalysis suggest a rich potential for novel transformations of the dihydropurine scaffold. frontiersin.orggriffith.edu.au

Table 4: Examples of Photochemical Transformations

| Substrate | Conditions | Product | Reaction Type |

| 5,6-Dihydropyrimidines | λ > 300 nm, transition metal salt sensitizer | Pyrimidines | Photooxidation nih.gov |

| Amide-linked 1,7-diynes | Blue light, Ir(III) photocatalyst, BrCCl3 | Functionalized quinolin-2(1H)-ones | Photoinduced radical tandem annulation frontiersin.org |

| 4-Hydroxy-2(5H)-furanone | UV-C light, solid state | Cyclobutane dimer | [2+2] Photocycloaddition und.edu |

| 2-Pyridone | UV-C light, solution | Dimer | [4+4] Photocycloaddition und.edu |

Advanced Structural Elucidation and Spectroscopic Characterization in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of purine (B94841) derivatives in solution and the solid state. researchgate.netresearchgate.net It provides unparalleled insight into connectivity, spatial proximity of atoms, and dynamic processes.

Application of 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like 1,6-dihydropurine and its derivatives, especially when 1D spectra exhibit significant signal overlap. emerypharma.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds. emerypharma.comsdsu.edu Cross-peaks in a COSY spectrum reveal ¹H-¹H connectivities, which is fundamental in tracing out the spin systems within the molecule. emerypharma.com For instance, it can definitively establish the relationship between adjacent protons in the purine ring system. ox.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected heteronuclear correlation experiment that maps protons to their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. creative-biostructure.comcolumbia.edu Each cross-peak in an HSQC spectrum corresponds to a direct one-bond C-H or N-H connection, providing a powerful method for assigning carbon and nitrogen resonances based on their attached, and often more easily assigned, protons. creative-biostructure.comcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects correlations between protons and carbons over two to three bonds (and sometimes longer ranges). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, it can link a proton on the purine ring to carbons in a substituent group, thereby confirming the point of attachment. researchgate.net

Dynamic NMR Studies for Conformational Analysis and Tautomeric Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study molecular processes that occur on the NMR timescale, such as conformational changes and tautomeric equilibria. ucl.ac.uklibretexts.org These reversible processes can lead to changes in chemical shifts or coupling constants. libretexts.org

Conformational Analysis: Molecules are often not static but exist as an equilibrium of different conformers. DNMR can be used to study the kinetics of these conformational changes. auremn.org.br By monitoring NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of interconversion increases. From this data, the energy barriers for processes like bond rotation or ring flipping can be determined. ucl.ac.uk For purine derivatives, this can provide insights into the flexibility of the ring system and the orientation of substituents. mdpi.com

Tautomeric Equilibria: Purine bases, including this compound, can exist in multiple tautomeric forms, which is crucial for their chemical reactivity and biological interactions. researchgate.net DNMR is instrumental in studying these equilibria. researchgate.net The relative populations of different tautomers can be determined by integrating the signals corresponding to each form at temperatures where the exchange is slow on the NMR timescale. thermofisher.com For example, low-temperature ¹H and ¹³C NMR have been used to investigate the tautomeric equilibria of purine and its derivatives in various solutions. researchgate.net The chemical shifts of certain carbon atoms, such as C4 and C5, are known to be sensitive to the tautomeric form (N(7)H vs. N(9)H). researchgate.net

| Dynamic Process | NMR Technique | Information Obtained |

| Conformational Isomerism | Variable Temperature NMR | Energy barriers for rotation/inversion, populations of conformers. ucl.ac.ukauremn.org.br |

| Tautomerism | Low-Temperature NMR, 2D NMR | Identification and quantification of tautomers present in equilibrium. researchgate.netresearchgate.net |

| Proton Exchange | Variable Temperature NMR, D₂O Exchange | Rates of proton exchange, identification of labile protons. libretexts.org |

Solid-State NMR for Polymorphic and Supramolecular Studies

Solid-state NMR (ssNMR) provides detailed structural information about materials in their solid form, which is particularly valuable for studying polymorphism and supramolecular chemistry. warwick.ac.uk Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent forces. researchgate.net

Polymorphism: ssNMR is a powerful tool for characterizing different polymorphic forms of a compound, which can have distinct physical properties. Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that provides high-resolution spectra of solid samples. researchgate.net The chemical shifts observed in ssNMR are highly sensitive to the local electronic environment, allowing for the differentiation of polymorphs. warwick.ac.uk

Supramolecular Studies: Supramolecular chemistry involves the study of larger structural entities formed by the association of two or more chemical species. ista.ac.atrsc.org These assemblies are held together by non-covalent interactions. ssNMR can probe the structure and dynamics of these complex systems. warwick.ac.uk For instance, it can be used to study hydrogen bonding networks and the packing arrangements in crystals. warwick.ac.uk In the context of purine derivatives, ssNMR has been used to investigate their self-assembly into larger structures. warwick.ac.uk The technique can provide information on intermolecular distances and the relative orientation of molecules within the assembly. warwick.ac.uk

Mass Spectrometry (MS) in Mechanistic and Derivatization Studies

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. uwo.ca It is particularly useful in mechanistic and derivatization studies of compounds like this compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) can measure the m/z ratio to several decimal places, allowing for the determination of the "exact mass" of a molecule. bioanalysis-zone.com This high accuracy enables the unambiguous determination of a compound's molecular formula. uwo.cabioanalysis-zone.com For example, while two different molecules might have the same nominal mass, their exact masses will differ due to the precise mass of their constituent atoms. bioanalysis-zone.com This capability is crucial for confirming the identity of newly synthesized derivatives of this compound or for identifying unknown metabolites in mechanistic studies.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry, also known as MS/MS, involves multiple stages of mass analysis. wikipedia.org In a typical experiment, a precursor ion of a specific m/z is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.org This process provides detailed structural information based on the fragmentation pattern of the molecule. nationalmaglab.orgmsu.edu

The fragmentation of a molecule is not random but follows predictable pathways based on its chemical structure. libretexts.org Weaker bonds are more likely to break, and the formation of stable fragment ions is favored. msu.edu By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the original molecule. lifesciencesite.com This is invaluable for structure elucidation and for distinguishing between isomers that may have identical molecular weights. wikipedia.org For instance, in the study of this compound derivatives, MS/MS can be used to confirm the position of substituents by observing characteristic fragmentation patterns. lifesciencesite.com

| Mass Spectrometry Technique | Application in this compound Research | Key Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation of new derivatives. | Exact mass, elemental composition. uwo.cabioanalysis-zone.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation, isomer differentiation, mechanistic pathway analysis. | Fragmentation patterns, structural connectivity. wikipedia.orgnationalmaglab.org |

Isotope Labeling Studies for Reaction Pathway Elucidation

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules and to unravel complex reaction mechanisms. wikipedia.org By replacing specific atoms with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the transformation of a labeled molecule through a series of chemical or enzymatic steps. wikipedia.orgmdpi.com This is often achieved by using labeled precursors in a synthesis or a biological system and then analyzing the products using mass spectrometry or NMR spectroscopy to determine the position of the isotopic labels. wikipedia.orgroyalsocietypublishing.org

In the context of purine analogues, isotope labeling is instrumental in understanding their biosynthesis, metabolism, and the mechanisms of enzymatic reactions in which they participate. For instance, deuterium (B1214612) labeling has been employed to study the mechanism of hydrogenation reactions and to enhance the metabolic stability of drug candidates. x-chemrx.comgoogle.com The introduction of deuterium can alter the vibrational energy of C-H bonds, which can influence reaction rates—a phenomenon known as the kinetic isotope effect—providing clues about the transition state of a reaction. ingentaconnect.com

A common strategy for labeling purine derivatives involves hydrogen-isotope exchange (HIE) reactions, where protons in the molecule are swapped for deuterium or tritium. nih.gov Catalysts like Raney nickel or ruthenium nanoparticles have been shown to facilitate regioselective deuterium incorporation into the purine core under mild conditions using deuterium gas (D₂) or deuterated water (D₂O) as the isotopic source. x-chemrx.comnih.gov For example, studies on purine nucleosides have demonstrated selective deuteration at positions alpha to nitrogen atoms. nih.gov

Furthermore, ¹⁵N labeling is crucial for studying the nitrogen-containing purine ring system. [¹⁵N]-labeled purine derivatives can be synthesized from simple labeled precursors like [¹⁵N]-formamide or ¹⁵N-ammonium chloride. royalsocietypublishing.orgacs.org These labeled compounds are invaluable as internal standards in quantitative mass spectrometry for metabolic profiling and for NMR studies to probe the electronic environment of the nitrogen atoms. royalsocietypublishing.org For example, the synthesis of [¹⁵N₄]-labelled C6-substituted purines has been developed to serve as precise standards for quantifying endogenous cytokinins, which are purine derivatives. royalsocietypublishing.org

While specific isotope labeling studies focusing exclusively on the parent this compound are not extensively documented in readily available literature, the principles and methods applied to other purine derivatives are directly applicable. Such studies would be critical for elucidating the pathways of its formation, its potential role as a reaction intermediate, and its interactions within biological systems. For example, studying the enzyme purine nucleoside phosphorylase (PNP) with isotopically labeled substrates and even a "heavy" enzyme (where amino acids are isotopically substituted) has provided deep insights into its catalytic mechanism and transition state dynamics. pnas.orgnih.govpnas.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are essential, complementary techniques for investigating the molecular structure of this compound through the analysis of its vibrational modes. nih.gov These techniques probe the vibrations of chemical bonds (stretching, bending, etc.), with each type of bond and functional group absorbing infrared radiation or scattering Raman light at characteristic frequencies. The resulting spectra serve as a molecular "fingerprint," allowing for structural identification and detailed analysis of intermolecular interactions, particularly hydrogen bonding. nih.gov

In the solid state and in solution, hydrogen bonding plays a critical role in determining the supramolecular structure and properties of purine derivatives. The N-H and C=O groups within the dihydropurine ring are potential hydrogen bond donors and acceptors, respectively. IR and Raman spectroscopy can directly observe the effects of hydrogen bond formation. For instance, the stretching frequency of an N-H bond involved in a hydrogen bond will typically shift to a lower wavenumber (a red shift) and the absorption band will become broader and more intense compared to a non-hydrogen-bonded N-H group. acs.org

Raman spectroscopy is particularly useful for studying hydrogen bonding in aqueous solutions and in biological complexes, as the Raman scattering of water is weak. Studies on purine ribonucleoside analogues bound to enzymes like adenosine (B11128) deaminase have utilized Raman difference spectroscopy to identify specific hydrogen bonding interactions between the inhibitor and amino acid residues in the enzyme's active site. Current time information in Bangkok, TH. For instance, a significant increase in the N1-H bending frequency can indicate the formation of a strong hydrogen bond. Current time information in Bangkok, TH.

The table below summarizes typical vibrational frequencies for key functional groups expected in this compound, based on data from related heterocyclic compounds. The exact positions of these bands can vary depending on the molecular environment, phase (solid, liquid), and the extent of hydrogen bonding.

| Functional Group | Vibrational Mode | Typical IR/Raman Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3100-3500 | Frequency decreases and band broadens upon hydrogen bonding. |

| C-H (aromatic/vinyl) | Stretching | 3000-3100 | Sharp, medium to weak intensity bands. |

| C=O (amide) | Stretching | 1650-1700 | Sensitive to conjugation and hydrogen bonding. |

| C=N | Stretching | 1600-1680 | Part of the heterocyclic ring vibrations. |

| C=C | Stretching | 1550-1620 | Part of the heterocyclic ring vibrations. |

| N-H | Bending | 1500-1650 | Frequency can increase upon strong hydrogen bonding. Current time information in Bangkok, TH. |

| Ring Vibrations | Stretching/Breathing | 1300-1500 | Complex series of bands characteristic of the purine ring system. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for investigating the electronic properties of molecules containing chromophores—groups of atoms that absorb light. The conjugated π-system of the this compound ring acts as a chromophore, absorbing UV radiation to promote electrons from lower-energy molecular orbitals (like non-bonding, n, and π bonding orbitals) to higher-energy anti-bonding orbitals (π*). chim.itgoogle.com The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's electronic structure, with more extensive conjugation generally leading to a longer λ_max (a bathochromic or red shift). acs.org

The UV-Vis spectrum of this compound and its derivatives is dominated by π → π* transitions, which are typically high in intensity. acs.org The presence of heteroatoms with lone pairs of electrons (N, O) also allows for n → π* transitions, which are generally of much lower intensity. chim.it The position and intensity of these absorption bands are sensitive to substituents on the purine ring and the solvent environment. acs.org

Theoretical studies on purine analogs provide valuable insights into their electronic transitions. For example, computational investigations on thieno-expanded purine analogs have calculated their absorption maxima, revealing that modifications to the purine core significantly shift the electronic transitions. rsc.org These studies identify the lowest energy transitions as being of ππ* character, primarily involving the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. rsc.org

The following table presents calculated UV-Vis absorption data for several purine analogs, which can serve as a reference for predicting the spectral properties of this compound. The disruption of the full aromaticity of the purine ring in the 1,6-dihydro form is expected to cause a shift in its absorption maximum compared to its fully aromatic counterpart, purine.

| Compound | Transition Type | Calculated λmax (nm) | Excitation Energy (eV) | Key Orbitals Involved |

|---|---|---|---|---|

| 9-Methylpurine (B1201685) | π → π | ~265 | 4.68 | HOMO → LUMO |

| N7H Purine | π → π | ~271 | 4.58 | HOMO → LUMO |

| Thieno-expanded Adenine (B156593) (ttA) | π → π | 283 | - | HOMO → LUMO |

| Thieno-expanded Guanine (B1146940) (ttG) | π → π | 302 | - | HOMO → LUMO |

Data adapted from theoretical studies on purine derivatives. acs.orgrsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net By diffracting a beam of X-rays off a single crystal, a pattern is produced that can be mathematically transformed into a detailed electron density map of the molecule. This map reveals exact bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular conformation and how molecules pack together in the crystal lattice. nih.gov

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since the physiological effects of enantiomers can differ dramatically, determining the absolute configuration (the actual 3D arrangement of atoms) of a chiral center is critical. nih.gov When a chiral dihydropurine derivative can be crystallized, single-crystal X-ray diffraction is a powerful tool for this purpose. nih.gov

The method of choice for determining absolute configuration is anomalous dispersion. When the crystal contains an atom that is a sufficiently heavy X-ray scatterer, the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. These differences, known as the Bijvoet differences, are used to determine the absolute configuration of the molecule without reference to any other chiral substance. nih.gov In the absence of a heavy atom, chiral derivatives can be made with a known chiral auxiliary, and the relative stereochemistry determined by X-ray crystallography allows the assignment of the unknown center. nih.gov For example, the absolute configuration of (-)-synadenol, a chiral purine nucleoside analogue, was unequivocally established by X-ray diffraction of its hydrochloride salt. nih.gov

To understand how a molecule like this compound or its derivatives function in a biological context, it is invaluable to determine their structure when bound to a target macromolecule, such as an enzyme or a nucleic acid. researchgate.net Co-crystallization is the technique of forming a crystal that contains both the small molecule (ligand) and the macromolecule in a specific stoichiometric ratio. nih.gov Subsequent X-ray diffraction analysis of this co-crystal reveals the precise binding mode of the ligand in the active site.

This approach has been successfully applied to study transition state analogues of purine-metabolizing enzymes. For example, the crystal structures of adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) have been solved in complex with potent inhibitors that are derivatives of this compound, such as 6-hydroxy-1,6-dihydropurine riboside. These studies have provided atomic-level details of the hydrogen bonds and other non-covalent interactions that are responsible for the tight binding of these inhibitors, offering a blueprint for the design of new therapeutic agents. rsc.orgpnas.org

| Parameter | Value |

|---|---|

| Complex | Bovine Adenosine Deaminase with 6-hydroxy-1,6-dihydropurine riboside (HDPR) |

| PDB ID | 1K2M |

| Resolution (Å) | 2.5 |

| Space Group | P 21 21 21 |

| Key Interactions | Six hydrogen bonds between HDPR and ADA active site residues. |

Data sourced from the Protein Data Bank. rsc.org

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govresearchgate.net Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability. The study of polymorphism is therefore of paramount importance, particularly in the pharmaceutical industry. researchgate.net

Crystal engineering is the rational design of functional molecular solids. acs.orgrsc.orgcore.ac.uk It involves understanding and utilizing intermolecular interactions—such as hydrogen bonds, halogen bonds, and π–π stacking—to control how molecules assemble into crystalline architectures. rsc.org For purine derivatives, the predictable hydrogen-bonding patterns of the N-H and C=O groups make them excellent candidates for crystal engineering studies. By co-crystallizing a purine derivative with other molecules (co-formers), it is possible to create novel multi-component crystals (co-crystals) with tailored properties. nih.govescholarship.org

While specific studies on the polymorphism of the parent this compound are not widely reported, research on related purine and dihydropyridine (B1217469) derivatives demonstrates the principles. nih.govrsc.org These studies show that different crystalline forms can be obtained by varying crystallization conditions such as the solvent or by applying external stimuli like pressure. rsc.org The resulting polymorphs often exhibit different intermolecular interaction patterns, which are responsible for their varied properties. rsc.org The design of diverse supramolecular architectures through crystal engineering has been demonstrated with various purine derivatives, leading to frameworks with interesting properties like luminescence. acs.orgrsc.org

Computational and Theoretical Investigations of 1,6 Dihydropurine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. For 1,6-dihydropurine and related compounds, these calculations have been crucial for analyzing stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized organic molecules like purine (B94841) derivatives.

While specific DFT studies on the parent this compound are limited in publicly accessible literature, extensive research on the closely related isomer, 6-oxo purine (hypoxanthine), provides significant insight into the tautomeric stability and electronic properties that are characteristic of this class of molecules. A study employing the B3LYP functional with the CC-PVDZ basis set investigated six different tautomers of 6-oxo purine in the gas phase and in various solvents using the Polarizable Continuum Model (PCM). researchgate.net

In the gas phase and non-polar solvents like benzene, the OP2 tautomer was found to be the most stable. researchgate.net However, in polar solvents such as THF, methanol, and water, the OP1 tautomer becomes the most stabilized form, highlighting the significant influence of the environment on tautomeric preference. researchgate.net This shift is attributed to the different dipole moments of the tautomers and their interaction with the solvent continuum. The total energy of all tautomers was found to decrease (become more stable) with increasing solvent polarity. researchgate.net

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Dipole Moment (Gas Phase, D) | Dipole Moment (Water, D) |

| OP1 | 2.51 | 0.00 | 7.49 | 11.04 |

| OP2 | 0.00 | 1.95 | 4.34 | 6.78 |

| OP3 | 7.91 | 9.01 | 10.49 | 14.04 |

| OP4 | 10.36 | 10.23 | 6.09 | 9.17 |

| OP5 | 17.06 | 15.68 | 3.23 | 5.25 |

| OP6 | 23.97 | 21.67 | 7.02 | 10.59 |

Data derived from a DFT study on the isomeric compound 6-oxo purine, serving as a model for dihydropurine systems. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis revealed that the charges on the ring atoms are significantly affected by the solvent, with variations observed as the dielectric constant of the medium increases. researchgate.net Such studies are critical for understanding how the electronic properties and stability of dihydropurine systems are modulated by their environment.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular properties.

In the context of this compound derivatives, ab initio calculations have been instrumental in comparative studies of enzyme inhibitors. These methods are used to calculate and analyze the molecular electrostatic potential (MESP) at the van der Waals surface of a molecule. researchgate.netutq.edu.iqnih.gov The MESP is a critical property for understanding and predicting intermolecular interactions, particularly in the context of a ligand binding to a protein's active site. By comparing the MESP of a transition-state analogue, such as a this compound derivative, with the computed MESP of the true enzymatic transition state, researchers can quantify the similarity between the two. researchgate.netutq.edu.iqnih.govnih.gov This analysis helps in rationalizing the binding affinity of the inhibitor and provides a theoretical foundation for the design of more potent transition-state analogues. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with the surrounding environment, such as a solvent.

MD simulations have been employed to investigate the inhibition mechanisms of adenosine (B11128) deaminase (ADA) by ligands including 6-hydroxy-1,6-dihydropurine riboside (HDPR), a close derivative of this compound. researchgate.netnih.gov In these studies, simulations lasting hundreds of nanoseconds were used to explore the conformational changes in the enzyme upon inhibitor binding. nih.gov The analysis of the root-mean-square deviation (RMSD) of the protein backbone and ligand position helps to assess the stability of the enzyme-inhibitor complex. For the ADA-HDPR complex, these simulations revealed specific conformational changes in the active site, particularly in regions that act as a "structural gate". researchgate.net Principal component analysis (PCA) and free energy landscape (FEL) calculations based on the MD trajectories can identify the most stable conformational states of the complex, providing insights into how the inhibitor stabilizes a particular enzyme conformation. researchgate.netnih.gov

Regarding solvation effects, computational studies on the isomeric 6-oxo purine using the PCM model with DFT calculations have shown how solvents influence the stability and electronic properties of the purine ring system. researchgate.net These calculations demonstrate that polar solvents preferentially stabilize tautomers with larger dipole moments. researchgate.net The mutual electrostatic polarization between the solute and the solvent is a key factor in determining tautomeric equilibria in solution, a principle that applies directly to this compound. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to unraveling complex chemical and biochemical reaction mechanisms. By calculating the energies of reactants, products, and intermediate structures, including transition states, a detailed energy profile for a reaction can be constructed.

A significant body of computational and theoretical work has focused on this compound derivatives as transition-state analogues for enzymes, most notably adenosine deaminase. orientjchem.org This enzyme catalyzes the hydrolytic deamination of adenosine to inosine (B1671953). The reaction proceeds through a tetrahedral intermediate where the C6 carbon of the purine ring changes from sp² to sp³ hybridization. nih.gov

6-Hydroxy-1,6-dihydropurine ribonucleoside (HDPR), which is formed in the active site by the addition of a zinc-bound hydroxide (B78521) to purine ribonucleoside, is considered a potent transition-state analogue because its structure closely mimics this high-energy intermediate. orientjchem.org Computational models are used in conjunction with experimental kinetic isotope effect (KIE) data to define the precise geometry and electrostatic features of the enzymatic transition state. orientjchem.org Transition state analysis has revealed that for the reaction catalyzed by adenosine deaminase, the transition state involves a nearly complete bond order to the attacking hydroxyl group and partial protonation of the N1 position. orientjchem.org The similarity in structure and electrostatic potential between HDPR and the calculated transition state explains its tight binding to the enzyme. researchgate.netorientjchem.org

Computational methods have been extensively applied to study the enzymatic reactions involving this compound derivatives. A theoretical study of hydrolytic deamination by adenosine deaminase used the crystal structure of the enzyme in complex with HDPR as the starting point for mechanistic calculations. Such studies use quantum mechanics/molecular mechanics (QM/MM) methods, where the active site (inhibitor and key residues) is treated with a high level of theory (QM), and the rest of the protein is treated with a more computationally efficient molecular mechanics (MM) force field. This approach allows for the modeling of bond-breaking and bond-forming events within the complex environment of the enzyme.

In another innovative approach, a computational neural network was trained to predict the binding free energies of inhibitors to adenosine deaminase. nih.gov this compound ribonucleoside was included in the training set of molecules. nih.gov The neural network learned to associate the quantum mechanical properties of the inhibitors (input) with their experimental binding affinities (output). nih.gov This study demonstrated the potential of machine learning models, trained with data from computational chemistry, to accurately predict the potency of enzyme inhibitors. nih.gov

| Compound | Target Enzyme | Binding Constant |

| This compound ribonucleoside | Adenosine Deaminase | Ki = 5.4 x 10-6 M |

| Hydrated purine ribonucleoside | Adenosine Deaminase | Ki = 3.0 x 10-13 M |

| (R)-Coformycin | Adenosine Deaminase | Ki = 1.0 x 10-11 M |

Binding affinities of various inhibitors used in a computational neural network study for predicting binding free energies. nih.gov

These computational investigations underscore the crucial role of this compound derivatives as probes for understanding enzymatic mechanisms and as scaffolds for inhibitor design.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Dihydropurine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focused exclusively on this compound derivatives are not extensively documented in the reviewed literature, the principles of QSAR have been widely applied to structurally similar heterocyclic compounds, such as dihydropyrimidine (B8664642) derivatives. researchgate.net

The primary goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov These models are built by calculating a set of molecular descriptors for each compound in a dataset and then using statistical methods to correlate these descriptors with their measured biological activities. researchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A group of molecules with known biological activities (e.g., inhibitory concentrations like IC50) is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF), are used to build a predictive model. nih.gov

Model Validation: The model's robustness and predictive power are rigorously tested using techniques like cross-validation and by predicting the activity of an external set of compounds not used in the model's creation.

For dihydropyrimidine derivatives, which share a heterocyclic core with dihydropurines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. researchgate.netnih.gov These methods analyze the steric and electrostatic fields around the molecules to understand how these properties influence their interaction with a biological target. nih.gov The resulting models generate contour maps that visualize regions where modifications to the molecular structure could enhance or diminish activity. nih.gov

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes atomic connectivity and branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | Relates to the molecule's size and shape. |

| Electrostatic | Dipole Moment, Partial Atomic Charges, Molecular Electrostatic Potential (MEP) | Describes the distribution of charge within the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Hardness, Electronegativity | Derived from quantum mechanical calculations, relating to reactivity. |

Prediction of Spectroscopic Properties from Theoretical Calculations

Theoretical calculations are powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable data for structural elucidation and comparison with experimental results. doi.org Density Functional Theory (DFT) is a cornerstone of these computational methods. researchgate.netresearchgate.net

NMR Spectra Prediction: The prediction of Nuclear Magnetic Resonance (NMR) spectra, specifically ¹H and ¹³C chemical shifts, is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. doi.orgresearchgate.net This approach involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. researchgate.net

The typical workflow is as follows:

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov

Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). mdpi.com

NMR Calculation: Using the optimized geometry, the GIAO method is employed to compute the isotropic magnetic shielding values. doi.org

Chemical Shift Determination: The calculated shielding values are converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.

These calculated chemical shifts can then be compared with experimental data to confirm structural assignments. researchgate.net Studies on various heterocyclic compounds have shown a strong linear correlation between theoretically calculated and experimentally measured chemical shifts. nih.govruc.dk

UV-Vis Spectra Prediction: The prediction of electronic spectra (UV-Vis) is performed using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comfaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov

The process involves:

Ground State Calculation: The molecule's ground state geometry and electronic structure are first determined using DFT. nih.gov

Excited State Calculation: TD-DFT is then used to calculate the vertical excitation energies (corresponding to the absorption maxima, λmax) and the oscillator strengths (corresponding to the intensity of the absorption bands). rsc.org

Solvent Effects: Since UV-Vis spectra are often recorded in solution, continuum solvation models like the Polarizable Continuum Model (PCM) are frequently included in the calculations to account for the influence of the solvent. mdpi.commdpi.com

The results of these calculations help in assigning the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. nih.govrsc.org

| Spectroscopy | Primary Method | Key Information Obtained | Common Functionals/Basis Sets |

|---|---|---|---|

| NMR (¹H, ¹³C) | DFT with GIAO | Chemical Shifts (δ), Coupling Constants (J) | B3LYP / 6-311+G(2d,p) |

| UV-Vis | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | PBE0, CAM-B3LYP, M06-2X / 6-31+G(d,p) |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP is mapped onto the molecule's electron density surface, creating a color-coded diagram where different colors represent different values of the electrostatic potential. rsc.org

The interpretation of an MEP map is generally as follows:

Red/Yellow Regions: These areas indicate the most negative electrostatic potential, rich in electron density (e.g., lone pairs of heteroatoms, π-systems). They are the most likely sites for an electrophilic attack . researchgate.net

Blue Regions: These areas indicate the most positive electrostatic potential, which is electron-poor (e.g., hydrogen atoms attached to electronegative atoms). They represent favorable sites for a nucleophilic attack . researchgate.net

Green Regions: These areas represent neutral or near-zero potential.

For a molecule like this compound, MEP analysis can identify the key sites for chemical reactions. Based on the general structure of purines and related nitrogen heterocycles, the lone pairs of electrons on the nitrogen atoms are expected to be regions of negative potential, making them susceptible to electrophilic attack or protonation. researchgate.netnih.gov For instance, in studies of substituted pyridines, the MEP minimum is located near the cyclic nitrogen, indicating it as the primary site for interaction. researchgate.netnih.gov Similarly, the hydrogen atoms bonded to nitrogen atoms (N-H) would be expected to show positive potential, marking them as potential sites for nucleophilic interaction or deprotonation.

MEP analysis provides a qualitative but powerful guide to understanding a molecule's intermolecular interactions, including hydrogen bonding and recognition by biological receptors. chemrxiv.orgnih.gov By identifying the electron-rich and electron-poor regions, MEP maps offer crucial insights into how this compound might interact with other molecules, which is fundamental to understanding its biological function and designing new derivatives. chemrxiv.org

Biochemical and Enzymatic Aspects: Molecular Interactions and Pathways

Enzymes Involved in Purine (B94841) Reduction and Oxidation Pathways

The metabolism of purines involves a complex network of enzymes that catalyze their reduction and oxidation. These pathways are crucial for maintaining the balance of purine nucleotides and for the degradation of excess purines.

Dihydropteridine reductase is an enzyme that belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.govnih.gov These enzymes are characterized by a highly similar α/β folding pattern, despite low sequence identity. nih.gov Structural and mechanistic studies have identified key conserved residues crucial for their function. nih.govnih.gov One significant feature is a cofactor binding site near the N-terminus. nih.gov Another is a conserved Tyr-(Xaa)3-Lys motif, where a tyrosine and lysine (B10760008) residue are positioned to facilitate proton transfer during catalysis. nih.gov This suggests a common catalytic mechanism for this group of pyridine (B92270) dinucleotide-dependent oxidoreductases that is distinct from that of larger dehydrogenase enzymes. nih.gov Mutagenesis studies on bacterial 3β/17β-hydroxysteroid dehydrogenase, a member of the SDR family, have highlighted the critical roles of specific amino acid residues in coenzyme binding and catalysis, proposing a catalytic tetrad of Asn-Ser-Tyr-Lys in many SDR enzymes. nih.gov

Quinone reductases, which are also involved in cellular reduction processes, exist as dimers and catalyze the FAD-dependent reduction of quinones through a two-step hydride transfer in a 'ping-pong' kinetic mechanism. ebi.ac.uk Mechanistic studies on ene reductases have revealed their ability to facilitate intramolecular β-C-H functionalization, a process that can involve the selective dehydrogenation of a substrate to form an α,β-unsaturated ketone. osti.gov

Substrate specificity is a defining characteristic of enzymes, ensuring the precision of biochemical reactions. numberanalytics.comnumberanalytics.com This specificity is primarily determined by the three-dimensional structure of the enzyme's active site, which is complementary in shape, size, and chemical properties to its substrate. numberanalytics.com Molecular interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions contribute to the stable and specific binding of the substrate. numberanalytics.com

Kinetic analyses, often described by the Michaelis-Menten model, provide quantitative measures of enzyme-substrate interactions, including the reaction rate (v), maximum reaction rate (Vmax), and the Michaelis constant (Km), which reflects the enzyme's binding affinity for the substrate. numberanalytics.com However, some enzymes exhibit more complex, "atypical" kinetics, such as substrate inhibition at high substrate concentrations. nih.gov This phenomenon can be caused by multiple substrate binding sites, the formation of a dead-end enzyme-substrate complex, or ligand-induced conformational changes in the enzyme. nih.gov Such atypical kinetics are observed in important drug-metabolizing enzymes like cytochrome P450s, UDP-glucuronyltransferases, and sulfotransferases. nih.gov

The substrate specificity of enzymes can be influenced by single amino acid changes. For example, a single amino acid, Glu146, has been shown to govern the substrate specificity of human dopamine (B1211576) sulfotransferase SULT1A3. upol.cz

1,6-Dihydropurine and its derivatives can act as intermediates or ligands in several enzymatic reactions. For instance, (6S)-hydroxyl-1,6-dihydropurine riboside is a potent inhibitor and a reaction coordinate analogue of adenosine (B11128) deaminase. rcsb.orgpdbj.org X-ray crystallography has revealed its binding mode in the active site of the enzyme. rcsb.orgpdbj.org Adenosine deaminase catalyzes the hydrolytic deamination of adenosine to inosine (B1671953). ebi.ac.uk The reaction proceeds through a tetrahedral intermediate formed by the addition of a water molecule to the C6-carbon of the purine ring. ebi.ac.uk The enzyme shows a remarkable affinity for 6-hydroxy-1,6-dihydropurine ribonucleoside, a hydrated species that resembles the transition state of the reaction. nih.gov This high affinity suggests that the enzyme stabilizes this otherwise unstable intermediate. nih.gov

The interaction of 6-hydroxy-1,6-dihydropurine ribonucleoside with adenosine deaminase has been used as a model to study enzyme-ligand interactions and to design inhibitors for enzymes involved in purine metabolism, such as AMP deaminase. acs.org

Interactions of this compound with Nucleic Acid Structures and Components

The incorporation of modified purines into nucleic acids can have significant effects on their structure and function.

The introduction of purine analogues into DNA and RNA can alter their properties. These modifications can enhance stability against nuclease degradation, improve binding affinities, and expand the chemical functionality of the nucleic acids. For example, the incorporation of fluorescent cytidine (B196190) analogues into DNA by reverse transcriptases has been studied to understand their effects on DNA synthesis. researchgate.net The efficiency of incorporation and subsequent elongation can be affected by the specific analogue and the template (RNA or DNA). researchgate.net

Reactive oxygen species (ROS) can cause oxidative damage to DNA, with guanine (B1146940) being the most susceptible base due to its low redox potential. sigmaaldrich.commdpi.com A major product of guanine oxidation is 8-oxo-7,8-dihydroguanine (8-oxoGua), also referred to as 8-hydroxyguanine. mdpi.comnih.gov The corresponding deoxyribonucleoside is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). sigmaaldrich.com This lesion is mutagenic as it can mispair with adenine (B156593), leading to G:C to T:A transversions. sigmaaldrich.commdpi.com

Cells have evolved sophisticated DNA repair mechanisms to counteract such damage. The primary pathway for repairing 8-oxoGua is base excision repair (BER). sigmaaldrich.comnist.gov This process is initiated by DNA glycosylases, which recognize and excise the damaged base. sigmaaldrich.comnist.gov In mammals, 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme that removes 8-oxoGua from DNA. sigmaaldrich.commdpi.com Other DNA glycosylases, such as the Nei-like (NEIL) proteins, also recognize and repair oxidized purines and pyrimidines. nih.gov

The formation and repair of oxidative DNA damage, including 8-oxo-dG, are used as biomarkers for oxidative stress and are implicated in carcinogenesis. umw.edu.pl Interestingly, the formation of 8-oxoGua in the promoter regions of certain genes can also act as an epigenetic-like regulator of transcription by activating the BER pathway. nih.gov

The table below summarizes key enzymes involved in purine metabolism and DNA repair, along with their functions.

| Enzyme | Function |

| Dihydropteridine reductase | Catalyzes the reduction of dihydropterin, part of the short-chain dehydrogenase/reductase family. nih.gov |

| Quinone reductase | Catalyzes the FAD-dependent two-electron reduction of quinones. ebi.ac.uk |

| Adenosine deaminase | Catalyzes the hydrolytic deamination of adenosine to inosine. ebi.ac.uk |

| 8-oxoguanine DNA glycosylase 1 (OGG1) | Initiates base excision repair by recognizing and excising 8-oxo-7,8-dihydroguanine from DNA. sigmaaldrich.commdpi.com |

| Nei-like (NEIL) DNA glycosylases | Recognize and repair oxidized purine and pyrimidine (B1678525) bases in DNA. nih.gov |

Role of Dihydropurines in Cellular Metabolic Cycles (Mechanistic Studies)

Dihydropurines, particularly their hydroxylated ribonucleoside derivatives, play a significant role as intermediates and regulatory molecules in purine metabolism. Mechanistic studies have elucidated their function primarily through their interaction with key enzymes in these pathways. A central example is the interaction of 6-hydroxyl-1,6-dihydropurine ribonucleoside with adenosine deaminase (ADA), a critical enzyme in the purine salvage pathway that catalyzes the deamination of adenosine to inosine. drugbank.comresearchgate.net

The compound this compound ribonucleoside is recognized for its high-affinity binding to adenosine deaminase. quizlet.comaskfilo.combrainly.com This strong interaction is explained by its role as a transition-state analogue, or more precisely, a reaction coordinate analogue. rcsb.org The enzymatic conversion of adenosine to inosine proceeds through a tetrahedral intermediate at the C6 position of the purine ring. quizlet.com The this compound ribonucleoside, specifically its 6-hydroxyl derivative, mimics this transient, high-energy state, thus binding to the enzyme's active site with much greater affinity than the actual substrate, adenosine. quizlet.comrcsb.org

X-ray crystallography studies of murine and bovine adenosine deaminase complexed with 6(S)-hydroxyl-1,6-dihydropurine riboside (HDPR) have provided detailed mechanistic insights into this tight binding. researchgate.netrcsb.org These studies reveal that the inhibitor is stabilized within the catalytic site through a network of interactions. A crucial interaction involves the coordination of the hydroxyl group at the C6 position with the zinc ion (Zn²⁺) present in the enzyme's active site. researchgate.netrcsb.org This coordination, along with hydrogen bonds between the inhibitor and active site residues such as His238 and Asp295, largely accounts for the potent and stereospecific inhibition of the enzyme. researchgate.net The purine ring of the inhibitor is further anchored by hydrogen bonds involving its N1, N3, and N7 atoms. researchgate.net

This function as a potent enzyme inhibitor highlights the role of dihydropurine structures within metabolic cycles, not as passive intermediates, but as potent modulators of enzymatic activity. By mimicking the transition state of a key metabolic reaction, these molecules can effectively control metabolic flux through the purine salvage pathway. The structural modifications at the 6-position of the purine ring and the saturated 1,6-dihydro state are the unique chemical characteristics that confer this biological activity. ontosight.ai

| Enzyme | Interacting Dihydropurine Derivative | Mechanism of Interaction | Key Active Site Residues/Components | References |